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Compound of Interest

Compound Name: D-Fructose

Cat. No.: B1663816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the fructose transport kinetics of two key

facilitative glucose transporters, GLUT5 and GLUT2. Understanding the distinct kinetic

properties and regulatory mechanisms of these transporters is crucial for research in metabolic

disorders, nutrient sensing, and the development of therapeutic agents targeting fructose

metabolism.

Quantitative Analysis of Transport Kinetics
The transport of fructose by GLUT5 and GLUT2 follows Michaelis-Menten kinetics,

characterized by the Michaelis constant (Km) and the maximum velocity (Vmax). Km

represents the substrate concentration at which the transport rate is half of Vmax, indicating

the transporter's affinity for the substrate. Vmax reflects the maximum rate of transport when

the transporter is saturated with the substrate.
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Transporter Substrate Km (mM) Vmax
Experiment
al System

Species

GLUT5 Fructose 6 - 22 -

Jejunum

brush border

membrane

vesicles

Human

Fructose 11 - Oocytes Rabbit

Fructose 11 - 15 -

Oocytes,

Brush border

membrane

vesicles

Human, Rat

GLUT2 Fructose ~17 - 111

1100

pmol/mg

protein/s

Jejunum

basolateral

membrane

vesicles

Rat

Summary of Kinetic Data:

GLUT5 is a high-affinity, low-capacity transporter for fructose, with Km values typically in the

mid-millimolar range. In contrast, GLUT2 exhibits a significantly lower affinity for fructose,

reflected in its much higher Km values, and acts as a high-capacity transporter.

Experimental Protocols
The kinetic parameters presented in this guide are primarily determined through two key

experimental approaches: uptake assays in Xenopus laevis oocytes and transport

measurements in isolated membrane vesicles.

Fructose Transport Assay in Xenopus laevis Oocytes
This system allows for the functional characterization of a specific transporter in isolation.

Methodology:
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cRNA Preparation: The cDNA encoding the transporter of interest (GLUT5 or GLUT2) is

subcloned into an appropriate vector for in vitro transcription. Capped complementary RNA

(cRNA) is then synthesized.

Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus

laevis frogs and defolliculated. A specific amount of the prepared cRNA is injected into the

cytoplasm of each oocyte. Control oocytes are injected with water. The oocytes are then

incubated for 2-5 days to allow for transporter expression on the plasma membrane.

Fructose Uptake Assay:

Oocytes are washed and pre-incubated in a transport buffer.

The uptake is initiated by transferring the oocytes to a transport buffer containing varying

concentrations of radiolabeled fructose (e.g., 14C-fructose) and a non-radiolabeled

fructose.

After a defined incubation period, the uptake is terminated by washing the oocytes with

ice-cold transport buffer to remove extracellular fructose.

Individual oocytes are lysed, and the intracellular radioactivity is measured using liquid

scintillation counting.

Data Analysis: The rate of fructose uptake is calculated and plotted against the fructose

concentration. The kinetic parameters, Km and Vmax, are then determined by fitting the data

to the Michaelis-Menten equation using non-linear regression analysis.

Fructose Transport Measurement in Isolated Brush
Border Membrane Vesicles
This method allows for the study of transport activity in a native membrane environment.

Methodology:

Tissue Preparation: A segment of the small intestine (e.g., jejunum) is obtained and flushed

with an ice-cold saline solution to remove luminal contents.
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Mucosal Scraping: The intestine is opened longitudinally, and the mucosal layer is gently

scraped off.

Homogenization: The mucosal scrapings are homogenized in a buffer solution containing

protease inhibitors.

Magnesium Precipitation: Divalent cations, such as MgCl2, are added to the homogenate.

This causes the aggregation of basolateral and mitochondrial membranes, which can then

be removed by low-speed centrifugation. The brush border membranes remain in the

supernatant.

Differential Centrifugation: The supernatant is subjected to a series of centrifugations at

increasing speeds to pellet the brush border membrane vesicles.

Vesicle Resuspension: The final pellet, enriched in brush border membrane vesicles, is

resuspended in an appropriate experimental buffer.

Rapid Filtration Assay:

The membrane vesicle suspension is rapidly mixed with a solution containing radiolabeled

fructose at various concentrations.

The transport is allowed to proceed for a very short and precise time (seconds).

The reaction is stopped by adding an ice-cold stop solution, and the mixture is

immediately filtered through a microporous filter. The filter retains the vesicles while

allowing the external solution to pass through.

The radioactivity retained on the filter, representing the fructose transported into the

vesicles, is measured.

Data Analysis: The initial rate of fructose transport is determined for each substrate

concentration. These data are then used to calculate Km and Vmax as described for the

oocyte system.

Signaling Pathways Regulating Fructose Transport
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The expression and activity of GLUT5 and GLUT2 are tightly regulated by distinct signaling

pathways, allowing for adaptation to varying dietary conditions.

Regulation of GLUT5 Expression by ChREBP
The expression of GLUT5 is significantly upregulated in response to dietary fructose. This

induction is primarily mediated by the Carbohydrate Response Element-Binding Protein

(ChREBP).
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To cite this document: BenchChem. [A Comparative Analysis of Fructose Transport Kinetics
by GLUT5 and GLUT2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663816#comparing-glut5-and-glut2-transport-
kinetics-for-fructose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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